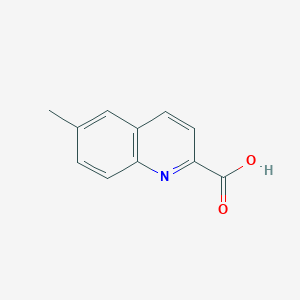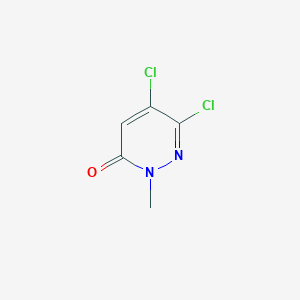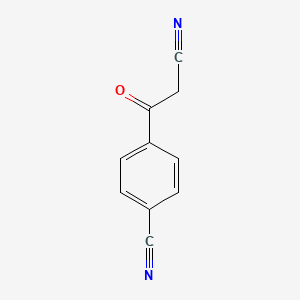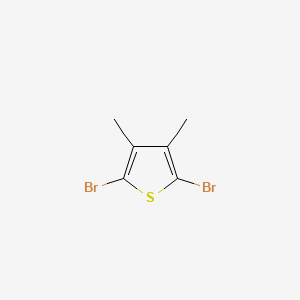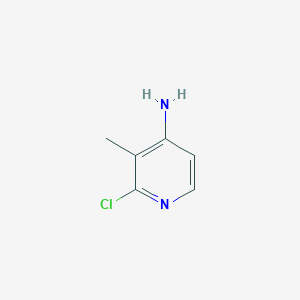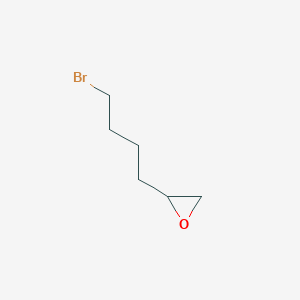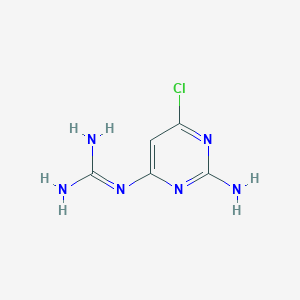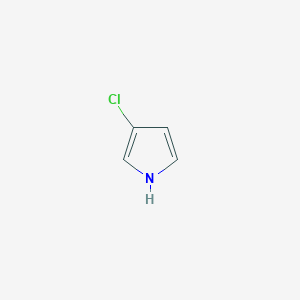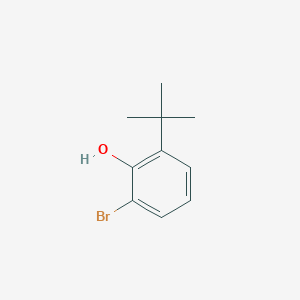
2-溴-6-叔丁基苯酚
描述
2-Bromo-6-tert-butylphenol is an organic compound characterized by a bromine atom and a tert-butyl group attached to a phenol ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
2-Bromo-6-tert-butylphenol is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is used in the development of new materials and as a reagent in organic synthesis.
作用机制
Target of Action
It is synthesized by the bromination of 2,6-di-tert-butylphenol . It’s used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol .
Mode of Action
It’s known to be used as a reactant in various chemical reactions . For instance, it can act as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), which may be utilized for the transformation of various epoxides to carbonyl compounds .
Biochemical Pathways
It’s used in the synthesis of complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
Result of Action
It’s known to be used in the synthesis of complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
Action Environment
It’s important to note that the handling of this compound should be done in a well-ventilated place, and contact with skin and eyes should be avoided .
生化分析
Biochemical Properties
2-Bromo-6-tert-butylphenol plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby protecting cells from oxidative stress. The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage .
Cellular Effects
2-Bromo-6-tert-butylphenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect energy production and other vital cellular functions .
Molecular Mechanism
At the molecular level, 2-Bromo-6-tert-butylphenol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-tert-butylphenol can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-tert-butylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial antioxidant properties, protecting cells from oxidative damage. At high doses, it can become toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
2-Bromo-6-tert-butylphenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux, altering the levels of various metabolites within cells. These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-tert-butylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-6-tert-butylphenol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can exert its antioxidant effects and protect against mitochondrial damage .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-6-tert-butylphenol can be synthesized through several methods, including the bromination of 6-tert-butylphenol. The reaction typically involves treating 6-tert-butylphenol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反应分析
Types of Reactions: 2-Bromo-6-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Produces 2-bromo-6-tert-butylbenzoic acid.
Reduction: Results in the formation of 2-bromo-6-tert-butylcyclohexanol.
Substitution: Leads to the formation of various substituted phenols depending on the nucleophile used.
相似化合物的比较
2-Bromo-4,6-di-tert-butylphenol
4-Bromo-2,6-di-tert-butylphenol
2-Bromo-6-methylphenol
4-Bromo-2-methylphenol
属性
IUPAC Name |
2-bromo-6-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYXIQJROSLHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491069 | |
| Record name | 2-Bromo-6-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-87-7 | |
| Record name | 2-Bromo-6-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


